molecular formula C18H25N3O2 B5572950 8-ethyl-3,3-dimethyl-6-[(tetrahydro-2-furanylmethyl)amino]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

8-ethyl-3,3-dimethyl-6-[(tetrahydro-2-furanylmethyl)amino]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B5572950
M. Wt: 315.4 g/mol
InChI Key: XYVYMDPIBNZUQP-UHFFFAOYSA-N
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Description

8-ethyl-3,3-dimethyl-6-[(tetrahydro-2-furanylmethyl)amino]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C18H25N3O2 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.19467705 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities, such as pyran, pyridine, and pyrimidine derivatives, have been synthesized and analyzed for their molecular and crystal structures. For instance, the synthesis and structural analysis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile through X-ray crystallography provided insights into the molecular arrangement and potential interaction mechanisms of such compounds (J. Ganapathy et al., 2015).

Potential Applications in Photovoltaics and Organic Electronics

Research into pyran and pyridine derivatives has explored their potential applications in photovoltaics and organic electronics. For example, studies on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives demonstrated their utility in organic–inorganic photodiode fabrication, indicating that such compounds could contribute to the development of new materials for energy conversion and electronic devices (H. Zeyada et al., 2016).

Antimicrobial and Antiviral Activities

Certain derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities. For instance, the synthesis and evaluation of 2-amino-6-methyl-4-aryl-8-[(E)-arylmethylidene]-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles demonstrated significant activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of such compounds (R. Kumar et al., 2007).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the specific structure and properties of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and would typically be determined through safety testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include investigating its biological activity, optimizing its synthesis, or studying its reactivity .

Properties

IUPAC Name

8-ethyl-3,3-dimethyl-6-(oxolan-2-ylmethylamino)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-4-16-15-11-23-18(2,3)8-13(15)14(9-19)17(21-16)20-10-12-6-5-7-22-12/h12H,4-8,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVYMDPIBNZUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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